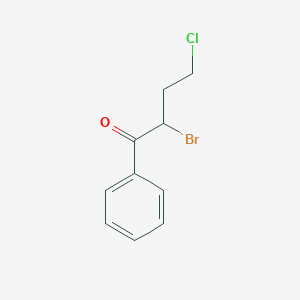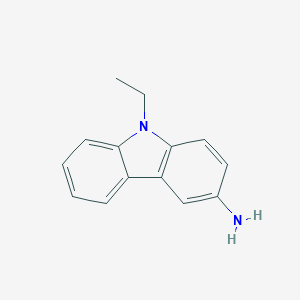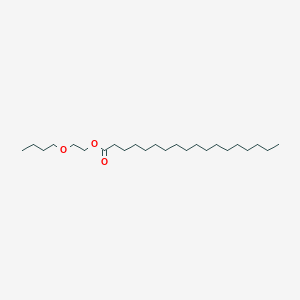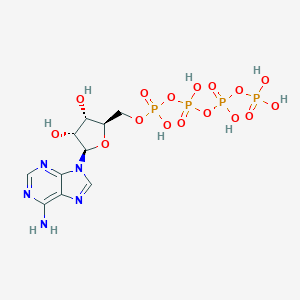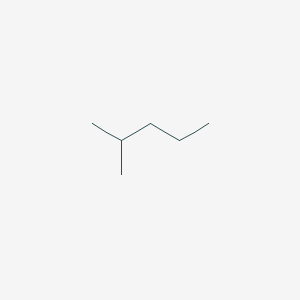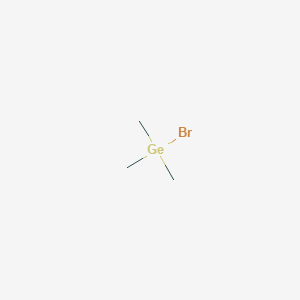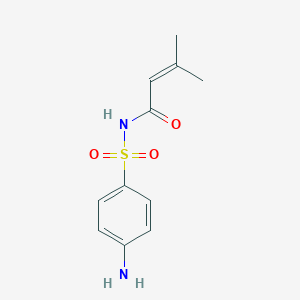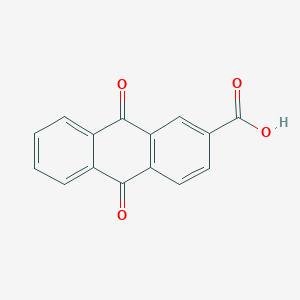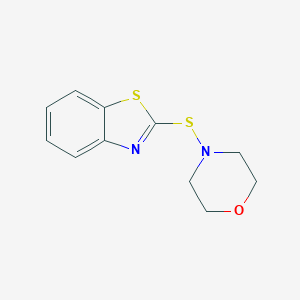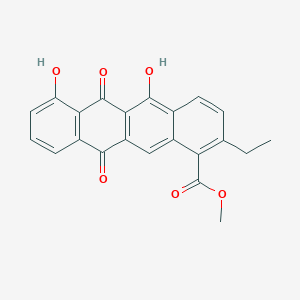
Isobutylvinylether
Übersicht
Beschreibung
Isobutyl vinyl ether is a type of ether, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are synthesized through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, and others. The development of environmentally friendly synthesis methods, including aqueous micellar solutions, represents a significant advancement in ether synthesis, offering efficient, economical, and sustainable approaches (Mandal et al., 2016).
Synthesis Analysis
The synthesis of ethers, including Isobutyl vinyl ether, has evolved to include methods like transition metal-free coupling reactions and microwave-assisted synthesis. Innovations in catalysis have also played a crucial role, with a variety of homogeneous Bronsted acids and Lewis acid-based transition metals being employed to facilitate the etherification of alcohols (Mandal et al., 2016).
Wissenschaftliche Forschungsanwendungen
Klebstoffe
IBVE wird häufig bei der Formulierung von Klebstoffen verwendet, da es eine hohe Reaktivität und gute Löslichkeit aufweist . Es trägt zur Haftfestigkeit bei und ist besonders wirksam auf schwierigen Untergründen. Seine Beständigkeit gegen Weichmacher macht es zu einer ausgezeichneten Wahl für die Herstellung von langlebigen und dauerhaften Klebstoffprodukten .
Beschichtungen
In der Beschichtungsindustrie dient IBVE als Comonomer in Polyvinylether-Chlorid-Harzen, die in Korrosionsschutzfarben und Straßenmarkierungsfarben verwendet werden . Seine Fähigkeit, alternierende Copolymere mit elektronenarmen Monomeren zu bilden, verbessert die Löslichkeit und Flexibilität, wodurch es für lösungsmittelbasierte Korrosionsschutzbeschichtungen wertvoll wird .
Dichtstoffe
Die Eigenschaften von IBVE, wie z. B. Sauerstoffpermeabilität und Vernetzungsfähigkeit, machen es für Dichtstoffformulierungen geeignet . Es sorgt dafür, dass Dichtstoffe die notwendige Flexibilität und Haltbarkeit haben, um verschiedenen Umgebungsbedingungen standzuhalten.
Tintenproduktion
Die Verbindung wird in der Tintenproduktion eingesetzt, wo sie als Comonomer für Polyvinylether-Chlorid-Harze wirkt und zur Qualität von Druckfarben beiträgt . Seine Löslichkeit und Reaktivität sind Schlüsselfaktoren bei der Herstellung von Tinten, die eine starke Haftung und lebendige Farben aufweisen.
Elastomere
IBVE ist an der Herstellung von Elastomeren beteiligt, wo es die elastischen Eigenschaften der Materialien verbessert . Es wird bei der Synthese von Polyvinylethern verwendet, die, nachdem sie mit Silikonen modifiziert wurden, zu modifizierten Silikon-(MS)-Polymeren werden, die als viskose Öle oder klebrige Klebstoffe in elastomeren Anwendungen verwendet werden .
Landwirtschaftliche Chemikalien
In landwirtschaftlichen Chemikalien wird IBVE wegen seiner Reaktivität und Löslichkeit geschätzt, die für die Entwicklung von Spezialpolymerformulierungen in diesem Sektor unerlässlich sind . Es hilft bei der Herstellung von Produkten, die den Belastungen landwirtschaftlicher Umgebungen standhalten können.
Spezialpolymerformulierungen
Die hohe Reaktivität von IBVE und seine Fähigkeit zur Vernetzung machen es zu einem wichtigen Bestandteil von Spezialpolymerformulierungen
Wirkmechanismus
Target of Action
Isobutyl Vinyl Ether (IBVE) is primarily used in the polymer industry . Its primary targets are the monomers in a polymerization reaction, where it acts as a comonomer . It forms alternating copolymers via charge transfer-complex polymerization with electron-deficient monomers, such as vinyl chlorides, maleic anhydride, and TFCE .
Mode of Action
IBVE undergoes cationic polymerization . In this process, a catalyst and an initiator are used to start the polymerization . The catalyst used is bis (2,6-diisopropylphenoxy)titanium dichloride, and the initiator is HCl-IBVE . The polymerization starts in a mixer and continues while flowing through a tubular reactor . The reaction mixture is then collected, and the reaction is quenched with ethanol to afford the poly (IBVE) product .
Biochemical Pathways
The primary biochemical pathway involved in the action of IBVE is the cationic polymerization pathway . This process involves the formation of cations or onium ions, which act as the active centers for the polymerization of the monomer . The polymerization of IBVE results in the formation of poly (IBVE), a polymer with various applications in the industry .
Result of Action
The result of the action of IBVE is the formation of poly (IBVE), a polymer with high reactivity, oxygen permeability, good solvency, and crosslinking capability . This polymer finds wide application in the industry, such as in the production of adhesives, coatings, sealants, ink, elastomers, agricultural chemicals, and specialty polymer formulations .
Action Environment
The environment plays a crucial role in the action of IBVE. The polymerization of IBVE can be carried out under ambient conditions . The process is highly exothermic . Therefore, efficient heat transfer is necessary to prevent thermal runaway . This is achieved by carrying out the polymerization in a dispersion or emulsion, which allows for efficient heat transfer .
Safety and Hazards
Zukünftige Richtungen
The market for IBVE is expected to witness steady growth in the coming years . This growth can be attributed to the increasing product demand from emerging economies and advancements in production technologies . Moreover, the expansion of end-use industries such as automotive, construction, and textiles is expected to provide lucrative opportunities for market growth .
Eigenschaften
IUPAC Name |
1-ethenoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMOJQQLBXBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-44-5 | |
| Record name | Isobutyl vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029608 | |
| Record name | Vinyl isobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl isobutyl ether appears as a clear colorless liquid. May polymerize if contaminated or subjected to heat. If polymerization take place inside a container, the container may violently rupture. Vapors are heavier than air., Liquid, Clear colorless liquid; [CAMEO] | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
15 °F (NFPA, 2010) | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
59.5 [mmHg] | |
| Record name | Isobutyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
109-53-5 | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYL VINYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl isobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQ2X2D0TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Isobutyl Vinyl Ether has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize IBVE and its polymers. For instance, 1H NMR spectroscopy has been extensively used to analyze the structure of poly(isobutyl vinyl ether) (PIBVE) and determine chain-end functionalities. [, , , ] FTIR spectroscopy has also been utilized to confirm the structure of PIBVE and its copolymers. [, ]
A: Isobutyl Vinyl Ether is well-known for undergoing cationic polymerization. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: Numerous initiating systems have been investigated for the cationic polymerization of IBVE. These include Lewis acids like ZnCl2, SnCl4, and TiCl4, often in combination with initiators such as HCl-IBVE adduct or protonic acids. [, , , , , , ] Other approaches involve the use of silver salts with aryl(alkyl) halides, [] transition-metal ate complexes, [] calcined iron sulfate, [] and even mechanochemically generated alumina cations. []
A: Yes, achieving controlled cationic polymerization of IBVE has been a significant research focus. Living cationic polymerization techniques, often employing additives like nBu4NCl, have enabled the synthesis of PIBVE with predetermined molecular weights and narrow molecular weight distributions. [, , , ] This control has also allowed the preparation of block copolymers by sequential monomer addition of IBVE and other vinyl ethers. [, , , , , ]
A: A common challenge in the cationic polymerization of vinyl ethers, including IBVE, is the occurrence of side reactions, particularly at higher temperatures. [, , , , ] These side reactions can limit the molecular weight and broaden the molecular weight distribution of the resulting PIBVE. Researchers have explored strategies such as low-temperature polymerization, the use of specific Lewis acid/initiator combinations, and the addition of salts to minimize these side reactions and achieve better control over the polymerization process. [, , , , , , ]
A: IBVE has been successfully copolymerized with a variety of monomers, including other vinyl ethers like 2-chloroethyl vinyl ether (CEVE) [], as well as p-methoxystyrene [], tetrafluoroethylene [], and maleic anhydride. [] Block copolymers of IBVE with monomers like styrene and vinyl acetate have also been prepared using controlled polymerization techniques. [, ]
A: PIBVE and its copolymers are of interest for various applications. For example, IBVE-maleic anhydride copolymers have shown potential as emulsifiers in the preparation of pesticide microcapsules for sustained release. [] The ability to synthesize well-defined block copolymers with IBVE opens avenues for creating materials with tailored properties. [, , , , ] Additionally, IBVE-based polymers have been explored for their potential in drug delivery systems and as biocompatible materials. [, ]
A: Lewis acids play a crucial role in initiating and controlling the cationic polymerization of IBVE. They function by interacting with the initiator or the vinyl ether double bond, generating carbocationic species that propagate the polymerization. [, , , , , , ] The choice of Lewis acid can significantly influence the polymerization rate, molecular weight, and polymer architecture.
A: Yes, numerous studies have aimed to elucidate the mechanism of IBVE polymerization. Techniques like in situ NMR spectroscopy have been employed to directly analyze the growing carbocationic species and understand the influence of reaction conditions and additives. [, ] Kinetic studies, including those using adiabatic calorimetry, have provided insights into the rate constants and activation energies of the initiation, propagation, transfer, and termination reactions involved in IBVE polymerization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

